molecular formula C5H12BrFN2 B8492922 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

Cat. No.: B8492922
M. Wt: 199.06 g/mol
InChI Key: FFKPFVFLKLSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Properties

Molecular Formula

C5H12BrFN2

Molecular Weight

199.06 g/mol

IUPAC Name

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

InChI

InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H

InChI Key

FFKPFVFLKLSSQC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(C1F)C.[Br-]

Origin of Product

United States

Chemical Reactions Analysis

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.